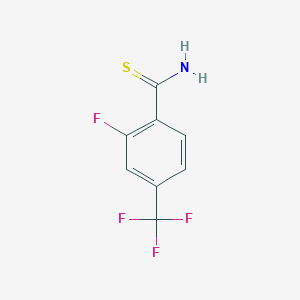

2-Fluoro-4-(trifluoromethyl)thiobenzamide

Description

Significance of Fluorine and Trifluoromethyl Moieties in Chemical Sciences

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. tandfonline.comacs.orgnumberanalytics.com The unique properties of the fluorine atom, being the most electronegative element and having a small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), allow it to profoundly influence a molecule's biological and physicochemical characteristics. tandfonline.comacs.org

Introducing fluorine or a trifluoromethyl group can significantly enhance metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol. mdpi.comnumberanalytics.com This strength makes the bond resistant to metabolic cleavage, a common strategy used in drug design to increase a compound's half-life and reduce its required dosage. mdpi.comorganic-chemistry.org For example, replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes. organic-chemistry.org

Furthermore, these moieties can modulate several key properties that are critical for a compound's efficacy and behavior:

Lipophilicity : The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and improve its pharmacokinetic profile. mdpi.comwechemglobal.com This property is crucial for designing drugs that can reach their biological targets effectively. mdpi.com

Binding Affinity : Fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing the binding affinity and potency of a drug candidate. tandfonline.comnih.gov The trifluoromethyl group, with its strong electron-withdrawing nature, can also alter the electronic properties of a molecule to optimize its interaction with a biological receptor. mdpi.comwechemglobal.com

Acidity and Basicity (pKa) : Due to its high electronegativity, fluorine is a powerful tool for modulating the pKa of nearby functional groups. acs.org This adjustment can influence a molecule's solubility, permeability, and protein binding characteristics. acs.org

The trifluoromethyl group is often employed as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune steric and electronic properties while potentially protecting a reactive methyl group from metabolic oxidation. wikipedia.org Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.comwikipedia.org

Table 1: Impact of Fluorine and Trifluoromethyl Group Incorporation

| Property Affected | Effect of Fluorine Substitution | Effect of Trifluoromethyl Substitution | Rationale in Drug Design |

| Metabolic Stability | Increased | Significantly Increased | Resistance to enzymatic degradation, longer half-life. mdpi.comorganic-chemistry.org |

| Lipophilicity | Increased | Significantly Increased | Enhanced membrane permeability and bioavailability. mdpi.comwechemglobal.com |

| Binding Affinity | Modulated/Increased | Modulated/Increased | Improved potency and selectivity for the target. tandfonline.comnih.gov |

| pKa | Lowered (for acids) | Significantly Lowered (for acids) | Optimization of solubility and absorption profiles. acs.org |

| Conformation | Can influence molecular shape | Can influence molecular shape | The polarized C-F bond can create unique conformational preferences. acs.org |

Fundamental Aspects of Thioamide Functionality in Organic Synthesis and Structural Chemistry

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom, giving them the general structure R-C(=S)-NR'R''. wikipedia.orgchemeurope.com This single-atom substitution imparts distinct chemical reactivity and structural properties, making thioamides versatile building blocks in organic synthesis and valuable functional groups in medicinal chemistry. chemrxiv.orgresearchgate.net

Structurally, the thioamide core is planar, and similar to amides, the C-N bond has significant double bond character, leading to a rotational barrier. wikipedia.org However, there are key differences: the C=S bond is longer and less polarized than the C=O bond, and thioamides are better hydrogen bond donors but weaker acceptors compared to their amide counterparts. springerprofessional.denih.gov

In organic synthesis, thioamides are crucial intermediates for the preparation of various sulfur-containing heterocycles, such as thiazoles. researchgate.netchemistryviews.org Their reactivity is characterized by two active centers: the nucleophilic sulfur atom and the electrophilic carbon atom. taylorandfrancis.com This dual reactivity allows them to react with both electrophiles and nucleophiles, making them highly versatile synthons. taylorandfrancis.comresearchgate.net Common methods for thioamide synthesis include the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, and three-component reactions involving aldehydes, amines, and elemental sulfur (the Willgerodt-Kindler reaction). organic-chemistry.orgchemeurope.comorganic-chemistry.org

In medicinal chemistry, the thioamide group is considered a bioisostere of the amide bond. nih.govresearchgate.net Replacing an amide with a thioamide in a peptide or small molecule can lead to:

Enhanced Stability : Thioamides can increase resistance to enzymatic hydrolysis by proteases. chemrxiv.org

Improved Pharmacokinetics : The substitution can improve the permeability and bioavailability of certain compounds, particularly macrocyclic peptides. nih.gov

Unique Interactions : The thioamide's sulfur atom can form unique non-covalent interactions, such as chalcogen bonds, with biological targets, which can be critical for binding affinity. nih.gov

FDA-approved drugs containing the thioamide moiety include the antituberculosis agent ethionamide (B1671405) and the hyperthyroidism treatment propylthiouracil. chemrxiv.org

Table 2: Comparison of Amide and Thioamide Properties

| Property | Amide (R-C(=O)-NR'R'') | Thioamide (R-C(=S)-NR'R'') | Implication |

| Bond Length (C=X) | Shorter (C=O) | Longer (C=S) | Affects molecular geometry and steric interactions. nih.gov |

| Bond Polarity (C=X) | Highly Polar | Less Polar | Influences intermolecular forces and solubility. springerprofessional.de |

| H-Bonding | Strong Acceptor, Weaker Donor | Weaker Acceptor, Stronger Donor | Alters interaction patterns with biological targets and solvents. nih.gov |

| Reactivity | Carbonyl carbon is electrophilic. | Sulfur is nucleophilic; Carbon is electrophilic. | Thioamides offer more diverse synthetic pathways. springerprofessional.detaylorandfrancis.com |

| Proteolytic Stability | Susceptible to hydrolysis. | Generally more resistant to hydrolysis. | Useful for increasing the stability of peptide-based drugs. chemrxiv.org |

Contextualizing 2-Fluoro-4-(trifluoromethyl)thiobenzamide within Substituted Thiobenzamide (B147508) Research

The compound this compound belongs to the class of substituted thiobenzamides. Research into this class of compounds is often driven by the goal of discovering new therapeutic agents or functional materials. The specific substitution pattern on the benzene (B151609) ring—a fluorine atom at the 2-position (ortho) and a trifluoromethyl group at the 4-position (para)—is a deliberate design choice aimed at combining the beneficial effects of both moieties, as discussed in section 1.1.

The synthesis of substituted thiobenzamides typically follows established routes, often starting from the corresponding substituted benzamide (B126) or benzonitrile (B105546). For instance, 2-Fluoro-4-(trifluoromethyl)benzamide could be thionated using a reagent like Lawesson's reagent to yield the target thiobenzamide. chemeurope.com Alternatively, synthesis could proceed from a substituted benzaldehyde (B42025) via the Willgerodt-Kindler reaction. organic-chemistry.org

The rationale for investigating this specific substitution pattern lies in the interplay of electronic and steric effects:

The 4-(trifluoromethyl) group acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly influencing the electronic properties of the entire molecule.

The 2-fluoro group is also electron-withdrawing and its placement ortho to the thioamide group can induce conformational constraints and participate in intramolecular hydrogen bonding, potentially influencing the molecule's three-dimensional shape and its interaction with biological targets.

While specific research on this compound is not extensively documented in readily available literature, studies on closely related substituted benzamides and thiobenzamides provide context. For example, research on substituted 2,2'-dithiobisbenzamides has identified them as a class of antiretroviral agents. nih.gov Similarly, various N-substituted benzamide derivatives have been evaluated as potential antitumor agents. nih.gov This demonstrates a continued interest in using the benzamide and thiobenzamide scaffolds as platforms for developing new bioactive compounds by systematically modifying the substituents on the aromatic ring. Therefore, this compound represents a logical combination of well-established pharmacophores, designed to leverage the advantageous properties of both organofluorine and thioamide chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NS/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMKZNPNGJUNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590735 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-34-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluoro- and Trifluoromethyl-Substituted Thiobenzamides

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. The presence of ¹⁹F, ¹³C, and ¹H nuclei allows for a comprehensive examination of the molecular connectivity and electronic environment.

Fluorine-19 NMR is particularly sensitive to the local electronic environment, making it an excellent probe for studying substituent effects in aromatic systems. nih.govalfa-chemistry.comwikipedia.orgescholarship.org The ¹⁹F NMR spectrum of 2-Fluoro-4-(trifluoromethyl)thiobenzamide is expected to show two distinct signals corresponding to the fluorine atom on the aromatic ring and the three fluorine atoms of the trifluoromethyl group.

The chemical shift of the trifluoromethyl (CF₃) group in aromatic compounds typically appears in the range of -60 to -70 ppm relative to CFCl₃. wikipedia.orgucsb.edu For a related compound, 4-(trifluoromethyl)benzonitrile, the ¹⁹F signal for the CF₃ group is observed at approximately -63.2 ppm. The electron-donating or -withdrawing nature of the other substituents on the ring influences this shift. The thioamide group's electronic properties, coupled with the ortho-fluoro substituent, modulate the electron density around the CF₃ group, affecting its chemical shift.

The chemical shift of the fluorine atom directly attached to the aromatic ring is highly dependent on its position relative to other substituents. Aromatic fluorine signals can span a wide range. wikipedia.org The interplay between the electron-withdrawing trifluoromethyl group at the para position and the thioamide group at the C1 position governs the shielding of the ortho-fluorine atom. The high receptivity of the ¹⁹F nucleus and the large chemical shift dispersion provide high-resolution data, often simplifying spectral analysis. wikipedia.orghuji.ac.il

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift Range (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-F | -110 to -120 | Multiplet | JF-H, JF-F |

| -CF ₃ | -63 to -65 | Singlet or fine multiplet | JF-H, JF-F |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

¹³C and ¹H NMR spectroscopy provide foundational information on the carbon skeleton and proton environments of the molecule. The chemical shifts and coupling constants offer insights into the electronic effects of the fluorine and trifluoromethyl substituents on the aromatic ring and the thioamide group. uobasrah.edu.iqnih.gov

In the ¹H NMR spectrum, the aromatic protons are expected to appear as complex multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus (nJH-F). The N-H protons of the primary thioamide group would typically appear as a broad signal, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum is particularly informative. The thioamide carbonyl carbon (C=S) is significantly deshielded and typically resonates at a chemical shift greater than 190 ppm, a characteristic feature distinguishing it from an amide carbonyl carbon. nih.govcdnsciencepub.com The aromatic carbons exhibit shifts and C-F coupling constants that reflect the electronic influence of the substituents. The carbon atom directly bonded to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The electronic effects of the electron-withdrawing F and CF₃ groups lead to characteristic downfield shifts for the carbons they are attached to and influence the shifts of adjacent carbons. mdpi.comorganicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H | 7.5 - 8.5 | Multiplet | JH-H, JH-F |

| -CSNH ₂ | 7.0 - 9.0 | Broad Singlet | - |

| ¹³C NMR | |||

| C =S | 195 - 205 | Singlet | - |

| C -F | 160 - 165 | Doublet | ¹JC-F ≈ 240-260 |

| C -CF₃ | 130 - 135 | Quartet | ²JC-F ≈ 30-35 |

| C F₃ | 120 - 125 | Quartet | ¹JC-F ≈ 270-280 |

Note: Predicted values are based on typical ranges for substituted thiobenzamides and fluorinated aromatic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Thioamide Functionality and Fluorinated Groups

Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the thioamide group and the fluorinated substituents. nih.govresearchgate.net

The thioamide group gives rise to several characteristic vibrational bands. The N-H stretching vibrations of the primary thioamide (-CSNH₂) are typically observed in the region of 3100-3400 cm⁻¹. These bands can be broad due to hydrogen bonding.

The C=S stretching vibration is one of the most characteristic bands for a thioamide, though its position can vary significantly due to coupling with other vibrations, particularly C-N stretching and N-H bending modes. researchgate.net While sometimes assigned to a band around 1120 cm⁻¹, a significant contribution to the C=S stretch is often found in the 600-800 cm⁻¹ region. nih.govactachemscand.org Another key band, often referred to as the "thioamide B band," appears strongly in the 1400-1600 cm⁻¹ range and is primarily associated with the C-N stretching vibration, which has considerable double-bond character. scispace.com

The vibrations associated with the fluorinated groups are also prominent. The C-F stretching vibration of the aromatic fluorine typically appears as a strong band in the 1200-1300 cm⁻¹ region. The CF₃ group has strong, characteristic absorption bands corresponding to symmetric and asymmetric stretching vibrations, usually found in the 1100-1350 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C-N Stretch ("Thioamide B") | 1400 - 1600 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-F Stretch (Aromatic) | 1200 - 1300 | Strong |

| CF₃ Asymmetric Stretch | ~1320 | Very Strong |

| CF₃ Symmetric Stretch | ~1150 | Very Strong |

To unambiguously assign vibrational modes involving N-H bonds, deuteration studies are often employed. ajchem-a.com Replacing the labile protons of the -NH₂ group with deuterium (-ND₂) leads to a predictable shift in the frequencies of the associated vibrational modes.

The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. Upon deuteration, the mass of the proton is approximately doubled. Consequently, the N-H stretching frequency (νN-H) will shift to a lower wavenumber (νN-D) by a factor of approximately 1/√2 (≈ 0.71). This significant isotopic shift allows for the confident assignment of N-H stretching and bending modes. Furthermore, any other vibrational modes that are coupled to the N-H vibrations will also exhibit a shift upon deuteration, helping to unravel complex regions of the spectrum. actachemscand.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, C₈H₅F₄NS, with high accuracy.

Electron ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺˙) is expected to be observed, and its fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments. For aromatic compounds, the molecular ion is often quite stable and thus abundant. libretexts.orgyoutube.com

Key fragmentation pathways for this compound would likely include:

Loss of the trifluoromethyl radical (·CF₃): This is a common fragmentation for trifluoromethyl-containing aromatic compounds, leading to an [M - 69]⁺ ion. researchgate.net

Cleavage of the thioamide group: Fragmentation can occur via loss of ·SH, ·NH₂, or the entire ·CSNH₂ group.

Aromatic ring fragmentation: Subsequent fragmentation of the substituted benzene (B151609) ring can lead to a variety of smaller charged species.

The presence of fluorine atoms can also influence fragmentation, sometimes involving fluorine migration to other atoms in the fragment ions. rsc.org Analysis of these patterns allows for a piece-by-piece reconstruction of the molecule's structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity | Plausible Origin |

|---|---|---|

| 225 | [M]⁺˙ | Molecular Ion |

| 156 | [M - CF₃]⁺ | Loss of ·CF₃ radical |

| 192 | [M - SH]⁺ | Loss of ·SH radical |

| 166 | [M - CSNH]⁺ | Cleavage of thioamide group |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Following a comprehensive search of available scientific literature and crystallographic databases, detailed X-ray crystallographic data for the specific compound this compound could not be located. The crystal structure, which is essential for a definitive analysis of its solid-state molecular conformation, crystalline packing, and hydrogen bonding networks, does not appear to be publicly available at this time.

Therefore, a detailed discussion based on experimental X-ray diffraction data for the subsections below cannot be provided.

Crystalline Packing Analysis and Hydrogen Bonding Networks

A specific analysis for this compound is not possible without crystallographic data.

Conformational Preferences in the Solid State

A specific analysis for this compound is not possible without crystallographic data.

The conformational preferences of this compound in the solid state would be defined by the torsion angles between the phenyl ring and the thioamide group. The planarity or non-planarity of the molecule is a key feature determined by X-ray crystallography. The ortho-fluoro substituent could potentially induce a non-planar conformation due to steric hindrance with the thioamide group. Conversely, intramolecular hydrogen bonding between the N-H group and the ortho-fluorine atom might favor a more planar arrangement. The interplay between these electronic and steric factors would dictate the final observed conformation in the crystal. Analysis of related structures suggests that even minor changes in substitution can lead to significant conformational differences, which in turn affect the crystal packing and physical properties of the material.

Theoretical and Computational Investigations of 2 Fluoro 4 Trifluoromethyl Thiobenzamide

Electronic Structure Analysis via Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic characteristics of molecules. For 2-Fluoro-4-(trifluoromethyl)thiobenzamide, these methods can map out electron density, determine molecular orbital energies, and quantify charge distribution, offering a foundational understanding of its chemical behavior. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in describing electron correlation, while ab initio methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for specific properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy indicating electrophilicity. youtube.comlibretexts.org

For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl (-CF3) groups is expected to significantly influence the electronic landscape. These substituents pull electron density from the aromatic ring, which in turn affects the thioamide moiety. Computational models would likely show the HOMO localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, reflecting its potential as the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the π-system of the fluorinated aromatic ring, making it susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily located on the thioamide group (S and N atoms). |

| LUMO | -1.5 to -2.5 | Distributed across the π-system of the substituted benzene (B151609) ring. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates significant kinetic stability. |

Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon electronic excitation or due to substituent effects. rsc.org In this compound, two main components contribute to its charge transfer characteristics: the thioamide group and the substituted aromatic system.

The thioamide group itself exhibits significant resonance, leading to charge separation where the nitrogen atom bears a partial positive charge and the sulfur atom a partial negative charge. nih.gov This inherent polarity is further influenced by the aromatic ring. The potent electron-withdrawing fluorine and trifluoromethyl groups create a strong dipole moment, pulling electron density from the thioamide functional group through the aromatic system. This results in a ground-state electronic structure characterized by a significant "push-pull" effect, where the thioamide acts as a weak electron donor and the substituted ring as a strong electron acceptor. rsc.org Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify this charge distribution, revealing the extent of electron transfer from the thioamide to the ring. This inherent charge transfer character is crucial for understanding the molecule's reactivity and intermolecular interactions.

Tautomeric Equilibria and Conformational Landscapes

Molecules are not static entities but exist as an ensemble of different structures, including tautomers and conformers. Understanding the energetic landscape of these forms is essential for predicting the dominant species under various conditions.

Like other primary thioamides, this compound can exist in two tautomeric forms: the thioamide (or thione) form and the thiolimine (or thiol) form. nih.govnih.gov This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom.

Computational studies on simpler thioamides, such as thioformamide (B92385) and thioacetamide, have consistently shown that the thioamide form is significantly more stable than the thiolimine tautomer in the gas phase. nih.govscispace.comresearchgate.net This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and favorable resonance stabilization in the thioamide structure. For this compound, quantum chemical calculations are expected to confirm this trend. The relative energy difference between the two tautomers can be precisely calculated, providing a quantitative measure of the equilibrium constant. It is predicted that the thioamide form will be the overwhelmingly dominant species in the gas phase.

Table 2: Predicted Relative Energies of Tautomers in the Gas Phase (Illustrative Data)

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) |

| Thioamide | C(=S)NH2 | 0.0 | >99.9 |

| Thiolimine | C(SH)=NH | +14 to +16 | <0.1 |

The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C-N bond of the thioamide group and the C-C bond connecting the thioamide carbon to the aromatic ring.

Rotation around the Thioamide C-N Bond: Due to the significant double-bond character arising from resonance, the barrier to rotation around the C-N bond in thioamides is considerably high, typically in the range of 20-23 kcal/mol. nih.govnih.gov This restricted rotation leads to the existence of distinct planar conformers.

Rotation around the C-C Bond: Rotation of the benzene ring relative to the thioamide plane is another important conformational degree of freedom. The presence of the fluorine atom at the ortho position is expected to create a significant steric hindrance, resulting in a substantial rotational barrier. nih.gov This barrier would define the preferred dihedral angle between the plane of the aromatic ring and the thioamide group. Computational scans of the potential energy surface as a function of this dihedral angle would reveal the lowest-energy conformers and the transition states separating them.

Table 3: Predicted Rotational Energy Barriers (Illustrative Data)

| Rotational Bond | Description | Predicted Energy Barrier (kcal/mol) |

| Thioamide C-N | Rotation of the -NH2 group. | 20 - 23 |

| Aryl C-C(S) | Rotation of the benzene ring relative to the thioamide plane. | 5 - 10 |

The surrounding medium can have a profound impact on the relative stability of tautomers and conformers, an effect that can be modeled computationally. Solvation models are generally categorized as implicit (continuum) or explicit.

The Polarizable Continuum Model (PCM) is a widely used implicit model that treats the solvent as a continuous dielectric medium. researchgate.net This approach is effective for capturing the bulk electrostatic effects of the solvent. For the thioamide-thiolimine equilibrium, polar solvents are expected to stabilize both forms, but the stabilization is generally more pronounced for the more polar thioamide tautomer. scispace.com Therefore, while the thioamide form remains dominant, the energy difference between the tautomers may decrease slightly in polar solvents compared to the gas phase. kuleuven.be

Explicit solvation models involve including individual solvent molecules in the quantum chemical calculation. This method is computationally more demanding but is crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, play a key role. kuleuven.be The thioamide group's N-H protons and sulfur atom can act as hydrogen bond donors and acceptors, respectively. Explicitly modeling interactions with protic solvents (like water) would provide a more accurate picture of how these specific interactions influence the tautomeric and conformational preferences of this compound. researchgate.net

Table 4: Predicted Influence of Solvent on Thioamide-Thiolimine Energy Difference (Illustrative Data)

| Solvent | Dielectric Constant (ε) | Model | Predicted Relative Energy of Thiolimine (kcal/mol) |

| Gas Phase | 1 | - | +15.0 |

| Toluene | 2.4 | PCM | +14.5 |

| Acetonitrile | 37.5 | PCM | +13.8 |

| Water | 78.4 | PCM/Explicit | +13.0 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its NMR and vibrational characteristics, which are determined by its unique electronic and geometric structure.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting NMR chemical shifts. For fluorinated compounds, ¹⁹F NMR is an especially sensitive and informative technique due to the high gyromagnetic ratio of the fluorine nucleus and its wide chemical shift range. nih.gov The chemical shifts of the fluorine atoms in this compound are highly dependent on the local electronic environment shaped by the aromatic ring and the thioamide group.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP/6-311G++(2d,2p)), can achieve high accuracy in predicting ¹⁹F NMR chemical shifts. researchgate.net The calculations would involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for the fluorine nuclei.

The ¹⁹F NMR spectrum of this molecule is expected to show two distinct signals: one for the fluorine atom attached directly to the aromatic ring and another for the trifluoromethyl (CF₃) group. The chemical shift of the ortho-fluoro substituent is influenced by both through-bond and through-space interactions with the adjacent thioamide group. The CF₃ group's chemical shift is primarily determined by its position on the phenyl ring and its electronic interaction with the pi-system. The sensitivity of these chemical shifts to the local environment makes ¹⁹F NMR a powerful probe for studying molecular conformation and interactions. nih.gov

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges This interactive table provides predicted chemical shift ranges based on calculations for analogous compounds. Actual experimental values may vary.

| Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Key Influences |

| 2-Fluoro (-F) | -110 to -130 | Mesomeric (+M) and inductive (-I) effects, proximity to the thioamide group. |

| 4-Trifluoromethyl (-CF₃) | -60 to -65 | Strong inductive (-I) effect, position on the aromatic ring. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are essential for assigning these modes accurately. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to compute harmonic vibrational frequencies. mdpi.comnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov

A Normal Coordinate Analysis, often performed using Potential Energy Distribution (PED) calculations with programs like VEDA, allows for the detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion). mdpi.com For this compound, key vibrational modes would include:

N-H stretching: Expected in the 3300-3500 cm⁻¹ region, sensitive to hydrogen bonding.

C=S stretching: The thioamide C=S stretch is typically found in the 850-1250 cm⁻¹ range and is often coupled with other vibrations.

C-F stretching: A strong absorption expected in the 1100-1270 cm⁻¹ region for aryl fluorides. researchgate.net

CF₃ vibrations: The trifluoromethyl group gives rise to strong, characteristic symmetric and asymmetric stretching modes, typically observed between 1100 and 1350 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies This interactive table outlines the predicted frequencies for the key functional groups of the molecule. Assignments are based on computational studies of similar structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | ~1650 (for comparison) | Strong |

| N-H Bend (Amide II) | 1500 - 1550 | Medium |

| CF₃ Asymmetric Stretch | ~1320 | Very Strong |

| C-F Stretch | 1100 - 1270 | Strong |

| CF₃ Symmetric Stretch | ~1140 | Very Strong |

| C=S Stretch | 850 - 1250 | Medium-Strong |

Analysis of Substituent Effects on Molecular Properties

The chemical behavior and physical properties of this compound are largely dictated by the electronic effects of its fluoro and trifluoromethyl substituents on the aromatic thioamide core.

The fluoro (-F) and trifluoromethyl (-CF₃) groups are both strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring, particularly at the carbon atoms to which they are attached.

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of the three fluorine atoms. nih.gov Unlike the single fluoro substituent, it does not have a lone pair to participate in conjugation and thus lacks a +M effect. Its primary influence is a potent and deactivating -I effect. nih.gov

The redox potential of a molecule describes its tendency to be oxidized or reduced. The presence of strong electron-withdrawing groups like -CF₃ significantly influences these properties. Quantum-chemical methods, particularly DFT functionals like ωB97X-D, have proven reliable for calculating the redox potentials of trifluoromethyl-containing compounds in solution. sciengine.comsciengine.comresearchgate.net

These calculations typically involve optimizing the geometries of the neutral molecule and its one-electron reduced (radical anion) or oxidized (radical cation) states. The energy difference between these states, combined with a solvation model, allows for the prediction of the standard redox potential. sciengine.com

For aromatic compounds bearing a trifluoromethyl group, the strong electron-withdrawing nature of -CF₃ stabilizes the radical anion, making the compound easier to reduce. researchgate.net Therefore, this compound is expected to have a relatively low cathodic reduction potential. researchgate.net Computational studies on various trifluoromethylated substrates have shown that such calculations are valuable for understanding reaction mechanisms, particularly in photoredox catalysis where single-electron transfer (SET) processes are common. sciengine.com The predicted redox potential can provide crucial data for designing synthetic pathways that involve the oxidation or reduction of the molecule. researchgate.net

Reactivity and Mechanistic Studies of 2 Fluoro 4 Trifluoromethyl Thiobenzamide

Reactions at the Thioamide Moiety

The thioamide functional group is a versatile reactive center, capable of undergoing a variety of transformations.

Nucleophilic and Electrophilic Reactions of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 2-Fluoro-4-(trifluoromethyl)thiobenzamide is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. This inherent polarity dictates its reactivity towards a range of reagents.

Nucleophilic Reactions: The electrophilic carbon of the thiocarbonyl group is susceptible to attack by nucleophiles. The reactivity is enhanced by the electron-withdrawing trifluoromethyl group on the aromatic ring, which further increases the partial positive charge on the thiocarbonyl carbon. Common nucleophiles that react with thioamides include amines, alcohols, and thiols. For instance, the reaction with amines can lead to transamidation, forming a new thioamide and releasing the original amine.

| Nucleophile | Product Type | Reaction Conditions |

| Primary Amines (R'-NH₂) | Transamidated Thioamide | Typically requires activation or harsh conditions |

| Alcohols (R'-OH) | Thioimidate | Acid or base catalysis |

| Thiols (R'-SH) | Dithioacetal-like adducts | Can proceed under neutral or catalyzed conditions |

Electrophilic Reactions: The sulfur atom of the thiocarbonyl group is nucleophilic and readily reacts with electrophiles, most commonly alkylating agents. This S-alkylation leads to the formation of a thioimidate salt, which is a highly reactive intermediate. This activation of the thioamide is a key step in many of its subsequent transformations.

| Electrophile | Intermediate | Subsequent Reactions |

| Alkyl Halides (R'-X) | Thioimidate Salt | Cyclization, substitution |

| Acyl Halides (R'-COX) | S-Acyl Thioimidate | Rearrangement, cyclization |

Cycloaddition Reactions Involving Thiobenzamide (B147508) Derivatives

Thioamides, particularly those bearing electron-withdrawing groups, can participate in cycloaddition reactions. These reactions are valuable for the construction of heterocyclic systems. One notable example is the [3+2] cycloaddition reaction with benzynes. Thioamides with electron-withdrawing substituents on the thiocarbonyl carbon can act as pseudo-1,3-dipoles, reacting with benzynes to form dihydrobenzothiazole derivatives nih.gov. While the specific reactivity of this compound in such reactions is not extensively documented, the presence of the electron-withdrawing 2-fluoro-4-(trifluoromethyl)phenyl group suggests it would be a suitable substrate for this type of transformation.

| Dipolarophile | Reaction Type | Product |

| Benzyne | [3+2] Cycloaddition | Dihydrobenzothiazole derivative |

| Activated Alkenes | [4+2] or [3+2] Cycloaddition | Various sulfur-containing heterocycles |

Intramolecular Cyclization Pathways to Heterocyclic Systems (e.g., Benzothiazoles)

A prominent reaction of thiobenzamides is their intramolecular cyclization to form benzothiazoles. This transformation typically involves an oxidative process. For N-arylthioamides, this cyclization can be initiated by various oxidizing agents. In the case of this compound, if it were modified to have a suitable ortho-substituent on an N-aryl group, it could undergo such cyclizations. More directly, related thioformanilides can be converted to 2-substituted benzothiazoles via intramolecular C-S bond formation indexcopernicus.com. The synthesis of benzothiazoles can also be achieved through the condensation of 2-aminothiophenols with various reagents, a reaction pathway that underscores the importance of the thioamide or related precursors in heterocyclic synthesis nih.govnih.gov. Palladium-catalyzed intramolecular cyclization of o-bromophenylthioamides is another effective method for benzothiazole synthesis indexcopernicus.com.

| Precursor Type | Reaction Condition | Product |

| N-(2-halophenyl)thiobenzamide | Palladium catalysis | 2-Arylbenzothiazole |

| Thioformanilide | Oxidative cyclization (e.g., with DDQ) | 2-Substituted benzothiazole indexcopernicus.com |

| 2-Aminothiophenol + Carboxylic Acid | Condensation (e.g., with PPA) | 2-Substituted benzothiazole indexcopernicus.com |

Ground-State Destabilization Strategies for Thioamide Activation and Transformation

A modern approach to activating the otherwise stable thioamide bond involves ground-state destabilization. This strategy focuses on modifying the electronic properties of the thioamide to make it more susceptible to nucleophilic attack. One effective method is the site-selective N-activation of the thioamide, for example, by introducing an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group onto the nitrogen atom nih.govrsc.orgrsc.orgresearchgate.netresearchwithrutgers.com. This N-activation disrupts the nN → π*C=S resonance, which is responsible for the stability of the thioamide bond, thereby "destabilizing" the ground state and lowering the activation energy for reactions at the thiocarbonyl carbon rsc.orgrsc.orgresearchwithrutgers.com. This strategy has been successfully employed in the transamidation of thioamides under mild conditions nih.govresearchgate.net.

| Activation Method | Effect on Thioamide | Resulting Reactivity |

| N-tert-butoxycarbonylation | Decreased nN → π*C=S resonance | Enhanced susceptibility to nucleophilic attack |

| N-acylation | Similar to N-Boc, destabilizes the thioamide bond | Facilitates transamidation and other acyl substitution reactions |

Influence of Fluorine and Trifluoromethyl Substituents on Aromatic Reactivity

The fluorine and trifluoromethyl groups on the aromatic ring of this compound have a profound impact on its reactivity in aromatic substitution reactions.

Directed Functionalization of the Aromatic Ring by Halogen and Trifluoromethyl Groups

The directing effects of the fluorine and trifluoromethyl substituents are a consequence of their electronic properties.

Fluorine: Fluorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). In electrophilic aromatic substitution, the inductive effect deactivates the ring, but the resonance effect directs incoming electrophiles to the ortho and para positions khanacademy.orgmasterorganicchemistry.com. Since the fluorine is at the 2-position, it would direct electrophiles to the 3- and 5-positions. Fluorine can also act as a potent directing group in ortho-metalation reactions researchgate.net. In nucleophilic aromatic substitution, the strong inductive effect of fluorine activates the ring towards attack, particularly at the ortho and para positions relative to the fluorine atom.

Trifluoromethyl Group: The trifluoromethyl group (CF₃) is a very strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. It exerts a powerful deactivating inductive effect (-I) and also a deactivating resonance effect (-M). Consequently, the CF₃ group strongly deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position study.comkhanacademy.orgchegg.commasterorganicchemistry.comyoutube.com. In the case of this compound, the trifluoromethyl group at the 4-position would direct electrophiles to the 3- and 5-positions.

The combined directing effects of the 2-fluoro and 4-trifluoromethyl groups would synergistically direct incoming electrophiles to the 3- and 5-positions of the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect (Electrophilic Aromatic Substitution) |

| 2-Fluoro | -I (electron-withdrawing) | +M (electron-donating) | ortho, para (to positions 3 and 5) |

| 4-Trifluoromethyl | -I (electron-withdrawing) | -M (electron-withdrawing) | meta (to positions 3 and 5) |

Impact on Electrophilic and Nucleophilic Aromatic Substitution Reactions

The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring profoundly impacts its susceptibility to electrophilic and nucleophilic attack. The thioamide group, while possessing a sulfur atom that can be a site of reaction, also influences the aromatic system's reactivity.

Electrophilic Aromatic Substitution:

The 2-fluoro and 4-trifluoromethyl substituents are both strongly electron-withdrawing groups. The trifluoromethyl group, in particular, is a powerful deactivator of the aromatic ring towards electrophilic substitution due to its strong negative inductive effect (-I). The fluorine atom also exhibits a -I effect, further deactivating the ring. While fluorine has a positive resonance effect (+R) due to its lone pairs, its inductive effect is dominant in directing electrophilic attack.

The thioamide group is generally considered a deactivating group, though less so than a nitro group. Its directing effect is typically ortho and para to the point of attachment. However, in this specific molecule, the positions ortho and para to the thioamide are already substituted.

Considering the combined effects of the substituents, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. Any potential electrophilic attack would likely be directed to the positions least deactivated by the electron-withdrawing groups.

Nucleophilic Aromatic Substitution:

Conversely, the electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA r). These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. The fluorine atom, being a halogen, can act as a leaving group in such reactions. The positions most activated for nucleophilic attack are those ortho and para to the strongly electron-withdrawing trifluoromethyl group. In this molecule, the fluorine atom is ortho to the trifluoromethyl group, making it a prime site for nucleophilic displacement.

Table 1: Predicted Relative Reactivity in Aromatic Substitution Reactions

| Reaction Type | Predicted Reactivity of this compound | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Very Low | Strong deactivation by -CF3 and -F groups. |

| Nucleophilic Aromatic Substitution | High | Strong activation by -CF3 and -F groups; F as a potential leaving group. |

Radical Processes Involving Fluorinated Thiobenzamides

The thioamide functionality introduces the possibility of radical reactions centered on the sulfur atom. The electronic environment created by the fluorinated aromatic ring can influence the formation and subsequent reactivity of these radical species.

Thiyl radicals (RS•) are sulfur-centered radicals that can be generated from thiols (RSH) or their derivatives. In the context of this compound, a related thiyl radical could, in principle, be formed under specific conditions, although the direct formation from the thioamide itself is not a common process. More typically, a related thiol, 2-fluoro-4-(trifluoromethyl)benzenethiol, would be the precursor to the corresponding thiyl radical.

The formation of an aromatic thiyl radical can be initiated by various methods, including photolysis, thermolysis, or reaction with other radical species. Once formed, the 2-fluoro-4-(trifluoromethyl)phenylthiyl radical would be an electrophilic radical due to the electron-withdrawing nature of the substituents on the aromatic ring.

The reactivity of this thiyl radical would be characterized by several key processes:

Hydrogen Abstraction: It can abstract hydrogen atoms from suitable donor molecules.

Addition to Unsaturated Bonds: It can add to double and triple bonds, initiating radical chain reactions.

Dimerization: Two thiyl radicals can combine to form a disulfide.

The stability and reactivity of this specific thiyl radical would be modulated by the electronic effects of the fluorine and trifluoromethyl groups. These groups would influence the spin density distribution on the sulfur and the aromatic ring.

The thioamide group can undergo one-electron oxidation or reduction, leading to the formation of radical cations or radical anions, respectively.

One-Electron Oxidation:

The oxidation of a thioamide would involve the removal of an electron, likely from the sulfur atom, to form a radical cation. The potential at which this oxidation occurs would be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. The strongly electron-withdrawing 2-fluoro and 4-trifluoromethyl groups would make the one-electron oxidation of this compound more difficult (i.e., occur at a higher potential) compared to an unsubstituted thiobenzamide. The resulting radical cation would be highly reactive and could undergo various subsequent reactions, including deprotonation or reaction with nucleophiles.

One-Electron Reduction:

The one-electron reduction of this compound would involve the addition of an electron to the molecule. The electron is likely to be accepted into the lowest unoccupied molecular orbital (LUMO), which would be significantly lowered in energy by the electron-withdrawing trifluoromethyl and fluoro substituents. This suggests that the reduction of this compound would be more facile (occur at a less negative potential) compared to unsubstituted thiobenzamide. The resulting radical anion would have the unpaired electron delocalized over the aromatic ring and the thioamide group. This species could then participate in further reactions, such as protonation or dimerization.

Table 2: Predicted Electrochemical Properties

| Process | Predicted Potential for this compound | Influence of Substituents |

| One-Electron Oxidation | High (more positive) | -CF3 and -F groups are electron-withdrawing, destabilizing the radical cation. |

| One-Electron Reduction | Low (less negative) | -CF3 and -F groups are electron-withdrawing, stabilizing the radical anion. |

Advanced Topics in Fluoro Trifluoromethyl Thiobenzamide Research

Supramolecular Chemistry and Intermolecular Interactions

The unique electronic properties imparted by the fluorine and trifluoromethyl substituents on the thiobenzamide (B147508) scaffold significantly influence its behavior in the solid state. These groups modulate the molecule's ability to form predictable and stable supramolecular assemblies through a network of non-covalent interactions. Understanding and controlling these interactions are at the forefront of crystal engineering and the design of materials with desired properties.

Engineering Hydrogen Bonding Networks in Thioamide Derivatives

The thioamide group is an effective hydrogen bond donor through its N-H protons and a weaker hydrogen bond acceptor via the sulfur atom compared to its amide analogue. cymitquimica.com This characteristic, combined with the presence of fluorine atoms, allows for the precise engineering of hydrogen bonding networks in the crystalline state. The substitution of hydrogen with fluorine in the ortho-position of the phenyl ring in thiobenzamides has been shown to suppress the disorder commonly found in the crystals of the parent compounds. nih.govosti.gov This ordering effect is crucial for the rational design of crystalline materials.

Fluorine atoms, with their high electronegativity, can participate in weak C–H···F hydrogen bonds. nih.gov In the context of 2-fluoro-4-(trifluoromethyl)thiobenzamide, the ortho-fluoro substituent can engage in intramolecular or intermolecular hydrogen bonds with the thioamide N-H protons or nearby C-H groups, influencing the conformation of the molecule and the packing arrangement. Theoretical studies on related fluorinated benzamides have shown that the presence of ortho-fluorine substituents can lead to the formation of other intermolecular interactions that direct the crystal packing. mdpi.com

Computational studies on thioamide dimers have indicated that thioamides can be significantly stronger hydrogen bond donors than amides. nsf.gov This enhanced donor capacity of the N-H group in this compound can be exploited to form robust and directional hydrogen bonds with suitable acceptors, leading to the formation of predictable supramolecular synthons. These synthons, in turn, can be used to construct higher-order structures like tapes, sheets, or three-dimensional networks.

Table 1: Comparison of Hydrogen Bonding Properties of Amides and Thioamides

| Property | Amide (C=O) | Thioamide (C=S) | Reference |

| Hydrogen Bond Donor Strength | Weaker | Stronger | cymitquimica.com |

| Hydrogen Bond Acceptor Strength | Stronger | Weaker | cymitquimica.com |

| C=X Bond Length | Shorter (approx. 1.22 Å) | Longer (approx. 1.66 Å) | nsf.gov |

| Disorder in Crystals | Prone to disorder | Fluorine substitution can suppress disorder | nih.govosti.gov |

Understanding Aromatic π-π Stacking Interactions in Trifluoromethylated Systems

The trifluoromethyl group is a strong electron-withdrawing substituent that significantly alters the electronic properties of the aromatic ring in this compound. mdpi.comnih.gov This electronic perturbation has a profound effect on the nature and strength of π-π stacking interactions, which are crucial in stabilizing crystal structures. nih.gov The electron-deficient nature of the trifluoromethylated benzene (B151609) ring promotes favorable electrostatic interactions with electron-rich aromatic systems.

In crystals of trifluoromethylated aromatic compounds, stacking of the electron-deficient π systems is a common feature. researchgate.net These interactions can be further influenced by weak F···π and F···F contacts, which act as controlling factors in the assembly of molecules. researchgate.net The positioning of the trifluoromethyl group on the aromatic ring influences the geometry of the π-π stacking, leading to different packing motifs. rsc.org

Table 2: Factors Influencing π-π Stacking in Trifluoromethylated Aromatic Systems

| Factor | Influence on π-π Stacking | Reference |

| Trifluoromethyl Group | Induces electron deficiency, promoting electrostatic interactions. | mdpi.comnih.gov |

| Fluorine Contacts | Weak F···π and F···F interactions can direct the stacking arrangement. | researchgate.net |

| Steric Hindrance | Can influence the geometry of stacking but does not necessarily prevent it. | researchgate.net |

| Substituent Position | Affects the overall packing motif and the nature of the π-π interactions. | rsc.org |

Computational Design and Predictive Modeling of Novel Fluorinated Thiobenzamides

Computational methods have become indispensable tools in modern chemical research, offering insights into molecular properties and guiding the design of new compounds with desired characteristics. For novel fluorinated thiobenzamides like this compound, in silico approaches are particularly valuable for predicting their behavior and properties before their synthesis and experimental characterization.

In Silico Approaches for Probing Conformational Dynamics and Electronic Properties

Density Functional Theory (DFT) calculations are a powerful method for understanding the molecular characteristics of complex organic molecules. researchgate.net For this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic structure. The conformational landscape of the molecule can be explored by calculating the potential energy surface as a function of key dihedral angles, such as the rotation around the aryl-C(S) and C(S)-N bonds. This analysis helps to identify the most stable conformers and the energy barriers between them.

The electronic properties of this compound, such as the frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, can be calculated to predict its reactivity and intermolecular interaction capabilities. researchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability, while the MEP map reveals the regions of positive and negative electrostatic potential, which are susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net NBO analysis can provide detailed information about charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or in the solid state. These simulations provide a time-resolved picture of the molecule's motion and can help to understand how its conformation fluctuates under different conditions. This information is crucial for predicting its behavior in biological systems or in the design of crystalline materials.

Table 3: Common In Silico Methods for Characterizing Fluorinated Thiobenzamides

| Method | Information Obtained | Relevance |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure. | Predicts molecular stability and reactivity. researchgate.net |

| Potential Energy Surface (PES) Scan | Stable conformers and rotational energy barriers. | Understanding of conformational preferences. preprints.org |

| HOMO-LUMO Analysis | Frontier molecular orbital energies and energy gap. | Indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electrostatic potential on the electron density surface. | Identifies sites for intermolecular interactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and intramolecular interactions. | Provides insight into bonding and stability. |

| Molecular Dynamics (MD) Simulations | Time-resolved conformational dynamics. | Predicts behavior in different environments. |

Development of Novel Synthetic Reagents and Catalysts for Fluorination and Thioamidation

The synthesis of specifically substituted molecules like this compound requires robust and selective chemical methodologies. The development of new reagents and catalysts for introducing fluorine and the thioamide functionality is an active area of research, driven by the increasing importance of fluorinated organic compounds in various fields.

The introduction of the fluoro and trifluoromethyl groups often relies on specialized fluorinating agents. tcichemicals.com For the synthesis of precursors to this compound, such as 2-fluoro-4-(trifluoromethyl)benzonitrile, methods involving the fluorination of a corresponding chloro- or bromo-substituted precursor are often employed. A patent describes a method starting from 2,3-dichlorotrifluorotoluene, which is first fluorinated and then subjected to a cyanation reaction. google.com The development of milder and more selective fluorinating reagents is a key objective, with recent advances focusing on both nucleophilic and electrophilic fluorinating agents that are safer and more effective than traditional reagents. sustech.edu.cn

The conversion of a benzamide (B126) or benzonitrile (B105546) to a thiobenzamide can be achieved through various thioamidation methods. Traditional methods often utilize phosphorus pentasulfide or Lawesson's reagent, but these reagents can have limited functional group tolerance and produce significant waste. More recent developments focus on catalytic and milder alternatives. For instance, the use of elemental sulfur in the presence of a suitable activator or catalyst is a more environmentally benign approach. The development of catalysts for the direct thioamidation of amides or the conversion of nitriles to thioamides under mild conditions is a significant area of research.

The synthesis of the target molecule can be envisioned through a multi-step process, likely involving the initial synthesis of a fluorinated and trifluoromethylated benzonitrile, followed by its conversion to the thiobenzamide. The development of one-pot procedures that combine several steps would be highly desirable for improving the efficiency of the synthesis.

Table 4: Selected Reagents and Methods for Fluorination and Thioamidation

| Transformation | Reagents/Catalysts | Comments | Reference |

| Nucleophilic Fluorination | KF, CsF, TBAF | Halogen exchange (Halex) reactions on aryl halides. | acsgcipr.org |

| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Used for the fluorination of a wide range of substrates. | sustech.edu.cn |

| Thioamidation (from Amides) | Phosphorus Pentasulfide (P4S10), Lawesson's Reagent | Classical, but often harsh conditions. | |

| Thioamidation (from Nitriles) | H2S, NaSH, or other sulfur sources | Often requires high temperatures and pressures. | |

| Catalytic Thioamidation | Transition metal catalysts, organocatalysts | Milder conditions and improved functional group tolerance. |

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-(trifluoromethyl)thiobenzamide, and how can reaction conditions be optimized?

Synthesis of fluorinated benzamide derivatives typically involves multi-step organic reactions. While direct pathways for this compound are not explicitly documented, analogous compounds (e.g., thiobenzamide derivatives) are synthesized via:

- Thioamide formation : Reacting a fluorinated benzoyl chloride with ammonium thiocyanate under controlled temperature (0–5°C) to avoid side reactions .

- Substitution reactions : Introducing trifluoromethyl groups via nucleophilic aromatic substitution (e.g., using Cu(I) catalysts) or via trifluoromethylation reagents like TMSCF₃ .

Optimization strategies : - Monitor reaction progress using HPLC to track intermediate purity .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and reaction time to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR to confirm fluorine substitution patterns and assess electronic effects of the trifluoromethyl group .

- ¹H/¹³C NMR to verify aromatic proton environments and thiobenzamide linkage .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Fluorinated compounds generally exhibit stability up to 150°C but may degrade under prolonged heating .

- Hydrolytic stability : Test stability in aqueous buffers (pH 4–9) via accelerated degradation studies. Thiobenzamides are prone to hydrolysis in strongly acidic/basic conditions; store in anhydrous environments at −20°C .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Electron-withdrawing effects : The fluorine atom at the ortho position and the trifluoromethyl group at the para position create a strong electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack at meta positions .

- Steric effects : The trifluoromethyl group may hinder accessibility to reactive sites, requiring bulky nucleophiles (e.g., Grignard reagents) to be used under high-temperature conditions .

- Mechanistic studies : Use DFT calculations to model charge distribution and identify reactive hotspots. Compare experimental kinetic data (e.g., rate constants in SNAr reactions) with computational predictions .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases or proteases). Parameterize force fields for fluorine and sulfur atoms to improve accuracy .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes in target proteins .

- QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and electrostatic potential maps to correlate structural features with bioactivity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) for this compound derivatives?

- Case example : If a synthesized derivative shows anomalous coupling constants:

- Verify sample purity via HPLC-MS to exclude impurities .

- Conduct NOESY experiments to identify through-space interactions that may explain splitting (e.g., hindered rotation due to steric bulk) .

- Compare with crystallographic data (if available) to confirm conformational preferences .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Process optimization :

- Replace batch reactors with flow chemistry setups to improve heat/mass transfer for exothermic steps (e.g., thiocyanate reactions) .

- Use catalytic amounts of phase-transfer agents (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.